molecular formula C53H86O22 B1259529 Cauloside D CAS No. 760961-03-3

Cauloside D

Cat. No. B1259529
CAS RN: 760961-03-3
M. Wt: 1075.2 g/mol
InChI Key: UEHILKCNLIKLEV-LXABABOZSA-N
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Description

Cauloside D is a triterpene glycoside isolated from Caulophyllum robustum Max . It inhibits the expression of iNOS and proinflammatory cytokines, exhibiting anti-inflammatory effects .


Synthesis Analysis

Caulosides A–D were separated and identified as triterpene saponins through column purification and NMR spectroscopy .


Molecular Structure Analysis

Cauloside D has a molecular weight of 1075.24 and a formula of C53H86O22 . It contains 169 bonds in total, including 83 non-H bonds, 2 multiple bonds, 12 rotatable bonds, 2 double bonds, 9 six-membered rings, 4 ten-membered rings, 1 ester(s) (aliphatic), 13 hydroxyl groups, 2 primary alcohols, 11 secondary alcohols, and 7 ethers (aliphatic) .


Physical And Chemical Properties Analysis

Cauloside D is a solid substance with a molecular weight of 1117.32 and a formula of C56H92O22 . It is soluble in DMSO at 90 mg/mL (ultrasonic) .

Scientific Research Applications

Anti-Inflammatory Applications

Cauloside D has been identified as having potent anti-inflammatory properties. This is particularly relevant in the treatment of diseases like rheumatoid arthritis (RA), where inflammation plays a central role. Studies suggest that Cauloside D can modulate immune responses and inhibit inflammatory pathways, providing a therapeutic avenue for RA and other inflammatory disorders .

Hepatoprotective Effects

The hepatoprotective activity of Cauloside D is another area of interest. It has been shown to protect liver cells from damage caused by toxins or diseases. This protective effect is crucial for developing treatments for liver diseases such as hepatitis and cirrhosis, where the liver’s natural defense mechanisms are compromised .

Antimicrobial Activity

Research has demonstrated that Cauloside D possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to combat bacterial infections is particularly important in an era of increasing antibiotic resistance .

Anti-Tumor Potential

Cauloside D is being studied for its anti-tumor effects. It has shown promise in inhibiting the growth of cancer cells without affecting healthy cells. This selective toxicity is vital for cancer therapy, aiming to minimize side effects while targeting cancer cells effectively .

Immunomodulatory Effects

The compound’s immunomodulatory effects are significant for conditions where the immune system is either overactive or underactive. By modulating the immune response, Cauloside D can help in treating autoimmune diseases and enhancing vaccine efficacy .

Anti-Allergic Reactions

Cauloside D has shown potential in reducing allergic reactions. Its ability to prevent the release of histamines and other mediators of allergic responses can lead to new treatments for allergies and asthma .

Cosmetic Applications

Beyond its medicinal properties, Cauloside D is also being explored for its applications in cosmetics. Its anti-inflammatory and antimicrobial effects can contribute to skin health, making it a valuable ingredient in skincare products .

Functional Foods

Lastly, the health benefits of Cauloside D are being leveraged in the development of functional foods. These are foods that provide health benefits beyond basic nutrition, potentially aiding in disease prevention and health maintenance .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHILKCNLIKLEV-LXABABOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Q & A

Q1: What is Cauloside D and where is it found?

A1: Cauloside D is a triterpenoid saponin primarily isolated from the rhizome of the plant Caulophyllum robustum Maxim. [, ]. It has also been identified in other plant species, including Anemone hupehensis [], Anemone tetrasepala [], and Clematis orientalis [].

Q2: What is the chemical structure of Cauloside D?

A2: While the specific spectroscopic data for Cauloside D was not provided in the abstracts, its structure belongs to the hederagenin-type triterpenoid saponins []. These compounds are characterized by a central hederagenin core (a pentacyclic triterpenoid) attached to various sugar moieties. The exact number and type of sugar units in Cauloside D can vary depending on the plant source and isolation method.

Q3: Are there any analytical methods used to identify and quantify Cauloside D?

A5: Yes, high-performance liquid chromatography (HPLC) coupled with fingerprint analysis has been employed to identify and quantify Cauloside D in plant extracts, particularly from Caulophyllum robustum []. This method enables researchers to assess the presence and relative abundance of Cauloside D in different plant samples.

Q4: Are there other compounds similar to Cauloside D in Caulophyllum robustum?

A6: Yes, Caulophyllum robustum contains various other saponins structurally related to Cauloside D. These include Cauloside A, B, C, G, and H, as well as other hederagenin glycosides like leiyemudanosides B, C, D, and G []. These compounds often co-exist with Cauloside D and may contribute to the overall biological activity of the plant extracts.

Q5: What is the significance of studying the spectrum-effect relationship for Cauloside D?

A7: Understanding the spectrum-effect relationship of Cauloside D, in the context of Caulophyllum robustum extracts, helps researchers identify which compounds or combinations contribute most significantly to observed biological effects []. This information is crucial for quality control, standardization of herbal preparations, and potentially identifying lead compounds for drug development.

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